![molecular formula C20H17ClN2O2S B6539424 3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060355-93-2](/img/structure/B6539424.png)
3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
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Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a structural alert with the formula C4H4S and is considered a key component in many pharmacologically active heterocyclic compounds . Benzamides, on the other hand, are a class of compounds containing a benzoyl group bonded to an amide group .
Synthesis Analysis
Thiophene and its substituted derivatives are important in medicinal chemistry, and many efforts have been made to synthesize and investigate new structural prototypes with more effective pharmacological activity . Protodeboronation of pinacol boronic esters, for example, is a method used in organic synthesis .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported in the literature . This reaction involves a radical approach and is used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
While the specific mechanism of action for “3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide” is not available, thiophene derivatives have been reported to possess a wide range of therapeutic properties. They have diverse applications in medicinal chemistry and material science, and have been proven to be effective drugs in various disease scenarios .
Future Directions
properties
IUPAC Name |
3-chloro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-16-4-1-3-15(12-16)20(25)23-17-8-6-14(7-9-17)11-19(24)22-13-18-5-2-10-26-18/h1-10,12H,11,13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECWKZYYJDRUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide |
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